molecular formula C18H18F3N3O2 B2687035 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2309185-19-9

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2687035
CAS No.: 2309185-19-9
M. Wt: 365.356
InChI Key: HMVGYEFDZKRVFQ-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a trifluoromethoxy benzoyl group, and an azabicyclo octane framework. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the pyrazole ring and the azabicyclo octane framework. The trifluoromethoxy benzoyl group is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include pyrazole, trifluoromethoxy benzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-8-benzoyl-8-azabicyclo[3.2.1]octane: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    3-(1H-pyrazol-1-yl)-8-[3-(methoxy)benzoyl]-8-azabicyclo[3.2.1]octane: Contains a methoxy group instead of a trifluoromethoxy group, affecting its biological activity and interactions.

Uniqueness

The presence of the trifluoromethoxy group in 3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable for applications requiring enhanced membrane permeability and resistance to metabolic degradation.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)26-16-4-1-3-12(9-16)17(25)24-13-5-6-14(24)11-15(10-13)23-8-2-7-22-23/h1-4,7-9,13-15H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGYEFDZKRVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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